molecular formula C22H25N3O3 B12181137 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12181137
M. Wt: 379.5 g/mol
InChI Key: GHNNUIWKJWNLNP-UHFFFAOYSA-N
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Description

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoquinoline and pyridazine rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyridazine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into its reduced form, often altering its biological activity.

    Substitution: Common in modifying the compound to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one stands out due to its unique combination of isoquinoline and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C22H25N3O3/c1-27-20-12-17-10-11-24(14-18(17)13-21(20)28-2)15-25-22(26)9-8-19(23-25)16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3

InChI Key

GHNNUIWKJWNLNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CN3C(=O)CCC(=N3)C4=CC=CC=C4)OC

Origin of Product

United States

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